Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a quinoline core, and an ethyl ester group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, including the formation of the quinoline core, introduction of the benzo[d][1,3]dioxole moiety, and esterification. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step can be achieved through a nucleophilic substitution reaction, where the benzo[d][1,3]dioxole moiety is introduced using appropriate halogenated derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its anticancer properties, as it has shown activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis.
Interaction with DNA: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Modulation of Signaling Pathways: It may affect signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Comparison with Similar Compounds
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have been evaluated for their antitumor activities.
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Uniqueness
- The combination of the benzo[d][1,3]dioxole moiety with the quinoline core and the presence of the ethyl ester group make this compound unique in its structure and potential biological activities.
Properties
Molecular Formula |
C20H17ClN2O5 |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H17ClN2O5/c1-2-26-20(25)17-18(13-5-4-12(21)8-14(13)23-19(17)24)22-9-11-3-6-15-16(7-11)28-10-27-15/h3-8H,2,9-10H2,1H3,(H2,22,23,24) |
InChI Key |
XMZJTWPCUISDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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